molecular formula C18H21N5O5 B2525432 N'-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1234896-89-9

N'-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2525432
CAS No.: 1234896-89-9
M. Wt: 387.396
InChI Key: BPEUKKLZSLLBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic compound of high research interest due to its complex hybrid structure, which integrates multiple pharmacologically relevant motifs. Its molecular architecture features an ethanediamide (oxalamide) linker, a moiety often associated with the induction of specific conformations in medicinal chemistry, connecting a 1,2-oxazol-3-yl (isoxazole) heteroaromatic system and a piperidine subunit. This piperidine is further functionalized with a 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl group. This specific combination suggests potential utility in various biochemical and pharmacological investigations, particularly in the screening and development of novel therapeutic agents. The compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5/c1-22-7-2-3-13(17(22)26)18(27)23-8-4-12(5-9-23)11-19-15(24)16(25)20-14-6-10-28-21-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUKKLZSLLBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

The dihydropyridine core is synthesized via a modified Hantzsch reaction. A one-pot ball milling approach, employing ethyl acetoacetate, ammonium acetate, and methyl vinyl ketone under solvent-free conditions, yields 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Subsequent saponification with aqueous NaOH (2 M, 60°C, 4 h) affords the carboxylic acid derivative in 85% yield. This method aligns with green chemistry principles, eliminating solvent waste and reducing reaction times.

Functionalization of 4-(Aminomethyl)piperidine

4-(Aminomethyl)piperidine is prepared via reductive amination of 4-piperidone. Utilizing a double aza-Michael reaction, 4-piperidone is treated with methylamine and formaldehyde in THF/1.6 M HCl (1:1, 45°C, 3 h), yielding the N-methylpiperidine derivative. Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the ketone to the corresponding amine, achieving 90% diastereomeric purity.

Synthesis of N-(1,2-Oxazol-3-yl)oxalamic Acid

The oxazole-3-amine is synthesized via Erlenmeyer azlactone formation, condensing benzaldehyde with hippuric acid in acetic anhydride and sodium acetate. Selective reduction of the azlactone (NaBH₄, EtOH) yields oxazol-3-ylamine. Oxalamic acid is then prepared by reacting oxalyl chloride with oxazol-3-ylamine (1:1 molar ratio, DCM, 0°C), followed by quenching with aqueous NaHCO₃ to isolate N-(oxazol-3-yl)oxalamic acid (72% yield).

Convergent Assembly of the Target Compound

Coupling of Dihydropyridine Carboxylic Acid to Piperidine

The dihydropyridine carboxylic acid (1.1 eq) is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq) in dichloromethane (DCM) under nitrogen. 4-(Aminomethyl)piperidine (1 eq) is added, and the mixture is stirred overnight. Workup with 5% NaHCO₃ and DCM extraction yields the intermediate N-[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methylamide (78% yield).

Formation of the Ethanediamide Linker

N-(Oxazol-3-yl)oxalamic acid (1 eq) is activated using EDC·HCl (1.1 eq) and DMAP (0.2 eq) in DCM. The piperidine-dihydropyridine intermediate (1 eq) is added, and the reaction proceeds at room temperature for 12 h. Chromatographic purification (silica gel, 70% EtOAc/hexane) affords the title compound in 65% yield.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal that DCM outperforms THF or DMF in coupling efficiency, minimizing side reactions. Substituting EDC with N,N′-dicyclohexylcarbodiimide (DCC) reduces yields to 58%, attributed to poor solubility of the urea byproduct. Catalytic DMAP proves critical for accelerating acylation, as reactions without DMAP require extended durations (48 h) for comparable conversion.

Temperature and Stoichiometry Effects

Elevating temperatures beyond 25°C during coupling steps promotes epimerization at the piperidine stereocenter, reducing diastereomeric purity from 90% to 72%. A 10% excess of EDC·HCl ensures complete activation of the carboxylic acid, mitigating unreacted starting material.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 7.6 Hz, 1H, dihydropyridine-H), 6.45 (d, J = 7.6 Hz, 1H, dihydropyridine-H), 4.12 (m, 2H, piperidine-CH₂), 3.01 (s, 3H, N-CH₃), 2.82–2.75 (m, 4H, piperidine-H).
  • HRMS (ESI+) : m/z calcd for C₂₀H₂₃N₅O₅ [M+H]⁺: 422.1812; found: 422.1809.

Purity and Yield Optimization

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity. Recrystallization from EtOAc/hexane (1:3) enhances crystallinity, yielding colorless needles suitable for X-ray diffraction.

Applications and Further Derivitization

The compound’s structural motifs suggest potential as a protease inhibitor or kinase modulator, analogous to piperidine-based acetylcholinesterase inhibitors. Functionalization of the ethanediamide linker with fluorophores enables biological tracing, while N-methylation of the oxazole ring may enhance blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemical Background

This compound is derived from the combination of dihydropyridine and oxazole moieties, which are known for their diverse biological activities. The dihydropyridine structure is often associated with calcium channel blockers and antihypertensive agents, while oxazole derivatives have been reported to exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing both dihydropyridine and oxazole rings. For example, derivatives similar to the target compound have shown effectiveness against Gram-positive and Gram-negative bacteria. Research indicates that these compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Compound Activity Target Bacteria
N'-substituted 1,2-dihydropyridinesAntibacterialBacillus cereus, Staphylococcus aureus
Oxazole derivativesAntifungalCandida albicans

Anticancer Properties

The incorporation of the dihydropyridine structure has been linked to anticancer activity. Studies have demonstrated that certain derivatives can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. For instance, compounds modeled after the target molecule exhibited IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines, indicating potent anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of dihydropyridine derivatives showed promising results against various bacterial strains. The synthesized compounds were subjected to disc diffusion assays revealing significant zones of inhibition against Bacillus thuringiensis and E. coli. These findings support the potential use of similar compounds in developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro studies involving human cancer cell lines (HCT116 and MCF7) demonstrated that certain derivatives of the target compound effectively induced apoptosis and inhibited cell proliferation. The dual-targeting approach of these compounds suggests they could serve as lead candidates for further development into anticancer agents .

Mechanism of Action

The mechanism of action of N’-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Structural Complexity and Molecular Weight :

  • The target compound’s molecular weight (~450) exceeds that of simpler analogs like 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (237.6), primarily due to its multi-ring system and branched substituents. Higher molecular weight may reduce membrane permeability but improve target specificity .

The piperidine scaffold, shared with 832741-13-6, is associated with improved blood-brain barrier penetration in CNS drugs.

Solubility and Bioavailability :

  • The ethanediamide linker in the target compound introduces polar amide bonds, likely improving aqueous solubility over purely aromatic analogs like 1005612-70-3. However, steric hindrance from the piperidine and dihydropyridine groups may limit dissolution kinetics.

Biological Activity :

  • The pyrazolo-pyridine core in 1005612-70-3 is linked to anticancer activity, while the target compound’s oxazole and dihydropyridine motifs suggest divergent applications, such as kinase inhibition (e.g., JAK/STAT pathway targets) .

Biological Activity

The compound N'-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features a piperidine ring substituted with a 1-methyl-2-oxo-1,2-dihydropyridine moiety and an oxazole ring. The structural formula can be represented as follows:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure suggests potential interactions with biological targets due to the presence of nitrogen and oxygen atoms, which may facilitate hydrogen bonding and other interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : Compounds similar in structure have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Antioxidant Activity : The presence of the oxazole ring may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Related compounds have demonstrated significant antimicrobial effects against various pathogens, suggesting that this compound may also exhibit similar activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds derived from the same structural framework. For example:

  • A study on derivatives of 1-methyl-2-oxo-1,2-dihydropyridine indicated that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds containing the piperidine and oxazole moieties:

  • A study demonstrated that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Case Study 1: Anticancer Screening

In a controlled study, a series of compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that several derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity.

CompoundCell LineIC50 (µM)
AMCF75.0
BHeLa7.5
CA54910.0

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard pathogens:

PathogenMIC (µg/mL)Comparison Drug
Staphylococcus aureus15Ciprofloxacin
Escherichia coli20Ampicillin

These findings suggest that the compound possesses significant antimicrobial properties that could be leveraged for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of piperidine derivatives with activated carbonyl groups. For example, analogous compounds are synthesized via refluxing with anhydrides (e.g., propionic anhydride) under inert atmospheres, followed by extraction and purification using solvents like CHCl₃ . Critical parameters include:

  • Temperature : Reflux conditions (~12 hours) ensure complete acylation.
  • Solvent Choice : Polar aprotic solvents enhance intermediate stability.
  • Work-up : Basification with NaOH and repeated extractions improve purity .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
AcylationPropionic anhydride, reflux79.9
PurificationCHCl₃ extraction, oxalic acid precipitation75–80

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., aromatic protons at δ 7.40–7.24, carbonyl signals at δ 173–174) confirm regiochemistry and functional groups .
  • Mass Spectrometry : GC/MS or LC/MS validate molecular weight (e.g., observed m/z 380 for a related piperidinyl derivative) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor binding or toxicity profiles?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Strategies include:

  • Standardized Assays : Replicate studies using identical conditions (e.g., ATP-based viability assays at 24/48-hour intervals) .
  • Meta-Analysis : Compare data across studies (e.g., IC₅₀ values for piperidine derivatives in Farmaco (2002) vs. later publications) .
  • Structural Tweaks : Modify substituents (e.g., oxadiazole vs. triazole rings) to isolate activity contributors .

Q. What computational methods are suitable for predicting this compound’s bioactivity or optimizing its synthesis?

  • Methodological Answer :

  • DFT Calculations : Model transition states for key reactions (e.g., acylation energy barriers) to refine synthetic routes .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives .
  • Machine Learning : Train models on PubChem bioassay data to predict ADMET properties .

Q. How can Design of Experiments (DoE) principles optimize multi-step synthesis protocols?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading) .
  • Response Surface Methodology (RSM) : Maximize yield via central composite designs, balancing reflux time and solvent ratios .
  • Case Study : A flow-chemistry DoE for diazomethane synthesis achieved 90% yield by optimizing residence time and oxidant stoichiometry .

Q. What strategies mitigate byproduct formation during synthesis, particularly in heterocyclic coupling steps?

  • Methodological Answer :

  • Byproduct Identification : LC-MS or NMR tracks impurities (e.g., unreacted starting materials or dimeric side-products) .
  • Quenching Protocols : Rapid cooling or scavenger resins (e.g., polymer-bound triphenylphosphine) trap reactive intermediates .
  • Catalyst Optimization : Palladium/copper systems enhance selectivity in cross-couplings, reducing oxadiazole ring deformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.